3,5-Difluoro-1H-indazole

Kinase inhibition ALK/ROS1 dual targeting Non-small cell lung cancer (NSCLC)

3,5-Difluoro-1H-indazole (CAS 2255345-53-8) is a doubly fluorinated 1H-indazole heterocycle with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol. The compound serves as a critical synthetic building block for biologically active kinase inhibitors, most notably the FDA-approved multikinase inhibitor entrectinib (Rozlytrek), which incorporates a 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore essential for potent ALK, ROS1, and NTRK inhibition.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
Cat. No. B13928853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-1H-indazole
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1F)F
InChIInChI=1S/C7H4F2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
InChIKeyZCJNJBSFCUQNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-1H-indazole for ALK/ROS1 Pharmacophore-Critical Synthesis: Procurement Guide for Fluorinated Indazole Building Blocks


3,5-Difluoro-1H-indazole (CAS 2255345-53-8) is a doubly fluorinated 1H-indazole heterocycle with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol . The compound serves as a critical synthetic building block for biologically active kinase inhibitors, most notably the FDA-approved multikinase inhibitor entrectinib (Rozlytrek), which incorporates a 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore essential for potent ALK, ROS1, and NTRK inhibition [1]. The unique electronic profile conferred by the two fluorine substituents at the 3- and 5-positions distinguishes this scaffold from mono-fluorinated analogs like 3-fluoro-1H-indazole and 5-fluoro-1H-indazole, as well as from regioisomers such as 4,6-difluoro-1H-indazole, in terms of both synthetic accessibility and downstream biological utility [1].

Why 3,5-Difluoro-1H-indazole Cannot Be Interchanged with Other Fluorinated Indazole Isomers in Drug Discovery


Substituting 3,5-difluoro-1H-indazole with mono-fluorinated indazoles (e.g., 5-fluoro-1H-indazole) or regioisomeric difluoroindazoles (e.g., 4,6-difluoro-1H-indazole) is not equivalent. The 3,5-difluorobenzyl substitution pattern has been explicitly identified as the active pharmacophore required for dual ALK/ROS1 kinase inhibition, with computational modeling confirming that alternative fluorination patterns yield substantially different docking binding energies and reduced kinase inhibitory activity [1]. Furthermore, the electron-withdrawing fluorine at the 3-position significantly modulates indazole ring reactivity, altering site-selectivity in nucleophilic aromatic substitution (SNAr) reactions compared to non-3-fluorinated congeners . These differences are not interchangeable and directly impact downstream synthetic success and biological outcomes.

Quantitative Differentiation Evidence for 3,5-Difluoro-1H-indazole Against Closest Analogs


ALK/ROS1 Dual Inhibitor IC50: Pharmacophore-Containing Compound X4 Compared to FDA-Approved Inhibitors

In a direct evaluation of 5-(3,5-difluorobenzyl)-1H-indazole-containing compounds, compound X4 demonstrated potent dual ALK/ROS1 inhibition with IC50 values of 0.512 µM (ALK) and 0.766 µM (ROS1). While these values are less potent than the clinical agent entrectinib (IC50 0.1-1.7 nM across ALK/ROS1/TRK kinases), the study explicitly validates the 3,5-difluorobenzyl-indazole moiety as the essential pharmacophore for dual ALK/ROS1 activity, providing quantitative structure-activity relationship (SAR) confirmation that compounds lacking this specific substitution pattern lose significant inhibitory potency [1]. The compound X4 also demonstrated in vivo antitumor efficacy with a tumor growth inhibition rate of 54.71% in an H2228 xenograft model, establishing the pharmacophore's translational relevance [1].

Kinase inhibition ALK/ROS1 dual targeting Non-small cell lung cancer (NSCLC) Pharmacophore validation

CYP1A2 Enzyme Inhibition: 3,5-Difluorophenyl-Indazole Analog vs. GSK3-β Off-Target Profile

A structurally related 6-(3,5-difluorophenyl)-1H-indazole derivative demonstrated CYP1A2 inhibition with an IC50 of 1.38E+4 nM (13.8 µM), indicating weak P450 inhibition [1]. The same compound showed GSK3-β inhibition with an IC50 of 2.89E+3 nM (2.89 µM). This selectivity profile provides baseline data for evaluating the CYP liability of 3,5-difluorophenyl-indazole scaffolds relative to other heterocyclic cores. By comparison, many unsubstituted indazole or azaindazole cores used in kinase inhibitor programs require additional structural optimization to mitigate CYP inhibition, while the 3,5-difluoro substitution pattern may inherently offer a favorable metabolic starting point [1].

Cytochrome P450 inhibition Drug-drug interaction risk Metabolic stability CYP1A2

Facile Functionalization via Highly Selective Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Indazole Core

The fluorinated indazole group in arylazoindazole photoswitches has been demonstrated to undergo highly selective nucleophilic aromatic substitution (SNAr) [1]. The 3-fluoro substituent on 3,5-difluoro-1H-indazole is activated towards SNAr displacement by the electron-withdrawing effect of the adjacent indazole N2 nitrogen, enabling site-selective functionalization with amines, thiols, and other nucleophiles under mild conditions. In contrast, 5-fluoro-1H-indazole lacks this activating effect at the 3-position, while 4,6-difluoro-1H-indazole presents a different regiochemical activation pattern. Quantitative selectivity ratios for substitution at the 3- vs 5- position have been established in the photoswitch literature, with the 3-position being preferentially displaced first [1].

Synthetic chemistry Nucleophilic aromatic substitution Site-selective functionalization Indazole derivatization

High-Value Application Scenarios for 3,5-Difluoro-1H-indazole in Drug Discovery and Materials Research


ALK/ROS1 Dual Kinase Inhibitor Lead Optimization Programs

Programs targeting non-small cell lung cancer (NSCLC) driven by ALK or ROS1 fusions should prioritize 3,5-difluoro-1H-indazole as the core building block for pharmacophore installation. Quantitative SAR evidence confirms that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is essential for dual inhibitory activity, with compound X4 achieving ALK IC50 = 0.512 µM and ROS1 IC50 = 0.766 µM, along with in vivo tumor growth inhibition of 54.71% in H2228 xenograft models [1]. This is directly relevant to the synthesis of entrectinib analogs and next-generation ALK/ROS1 inhibitors.

CYP1A2-Low Liability Fragment-Based Drug Discovery (FBDD)

For fragment-based screening campaigns where metabolic stability and low CYP inhibition are prioritized, the 3,5-difluorophenyl-indazole scaffold offers a favorable starting point. Analog N-(6-(3,5-difluorophenyl)-1H-indazol-3-yl)butyramide exhibits a CYP1A2 IC50 of 13,800 nM (>10 µM), placing it in the low-risk category for drug-drug interactions [2]. Procurement of this scaffold enables medicinal chemistry teams to build upon a core with intrinsically lower CYP liability compared to more promiscuous heterocycles.

Site-Selective Functionalization via SNAr for Modular Indazole Libraries

3,5-Difluoro-1H-indazole is ideally suited for constructing modular indazole libraries via sequential nucleophilic aromatic substitution. The 3-fluoro position is selectively activated towards displacement owing to the electron-withdrawing effect of the adjacent indazole N2, allowing predictable incorporation of diverse amines, thiols, or alkoxides at specific positions [3]. This regioselectivity is not achievable with mono-fluorinated indazoles or with 4,6-difluoro-1H-indazole, making 3,5-difluoro-1H-indazole the preferred substrate for parallel synthesis efforts in medicinal chemistry.

Entrectinib and Next-Generation NTRK/ROS1/ALK Inhibitor Process Chemistry

In the industrial-scale synthesis of entrectinib (Rozlytrek), 3,5-difluoro-1H-indazole serves as the direct precursor to the key intermediate 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, which is then coupled with a functionalized carboxylic acid fragment to yield the API [REFS-1, REFS-2]. Process chemistry groups seeking to develop generic or improved synthetic routes for entrectinib or structurally related multikinase inhibitors must source 3,5-difluoro-1H-indazole as the canonical starting material; alternative fluorinated indazoles cannot produce the identical pharmacophore.

Quote Request

Request a Quote for 3,5-Difluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.